Ethoxy(methyl)diphenylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethoxy-methyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18OSi/c1-3-16-17(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLWTVQIBZEAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939590 | |
| Record name | Ethoxy(methyl)diphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1825-59-8 | |
| Record name | 1,1′-(Ethoxymethylsilylene)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethoxymethyldiphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethoxy(methyl)diphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethoxymethyldiphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry of Ethoxy Methyl Diphenylsilane
Established Synthetic Routes to Ethoxy(methyl)diphenylsilane
Two principal strategies dominate the synthesis of this compound: the reaction of halosilane intermediates with an ethoxide source and the metal-catalyzed dehydrogenative coupling of a hydrosilane with ethanol (B145695).
The most direct and widely utilized method for preparing this compound is through the nucleophilic substitution of a halogen on a silicon precursor. The typical starting material for this synthesis is chloro(methyl)diphenylsilane (B85503). thermofisher.comcymitquimica.com This compound is a liquid that is reactive towards nucleophiles due to the polar silicon-chlorine bond. cymitquimica.com
An alternative, analogous reaction involves using a pre-formed ethoxide salt, such as sodium ethoxide, which reacts with chloro(methyl)diphenylsilane to yield the product and a salt byproduct (sodium chloride). A similar approach using aqueous sodium hydroxide (B78521) with chloro(methyl)diphenylsilane has been demonstrated to produce the corresponding silanol (B1196071), methyldiphenylsilanol, indicating the general applicability of this substitution pathway. rsc.org While effective, the partial ethanolysis of dihalosilanes can sometimes lead to mixtures of products, making the careful choice of stoichiometry and reaction conditions crucial for achieving high yields of the mono-alkoxy derivative. nasa.gov
Reaction Scheme for Synthesis via Halosilane Intermediate:
Where Ph represents a phenyl group.
An increasingly important route for the formation of silicon-oxygen bonds is the metal-catalyzed dehydrogenative coupling of hydrosilanes with alcohols. In this approach, methyl(diphenyl)silane (B7801010) serves as the silicon precursor. The reaction involves the activation of the Si-H bond by a metal catalyst, which then facilitates the reaction with ethanol to form the Si-O bond, releasing dihydrogen gas as the only byproduct. This method is highly atom-economical.
Various transition metal complexes have been shown to be effective catalysts for this transformation. Research has demonstrated that rhodium(III) and iridium(III) complexes can effectively catalyze the alcoholysis of diphenylsilane (B1312307) with various alcohols, including ethanol, to produce the corresponding alkoxyhydrosilanes. acs.org
Gold catalysts have also been employed to induce the alcoholysis of silanes, particularly within more complex substrates, leading to tandem reactions where the alcoholysis is the initiating step. nih.gov Furthermore, platinum-based catalysts have been developed for multicomponent reactions involving the cascade alcoholysis and hydrosilylation of alkynes. sci-hub.se
| Catalyst System | Silane (B1218182) Precursor | Alcohol | Product | Observations | Ref |
| Rhodium(III) Complex | Diphenylsilane | Ethanol | Diphenylethoxysilane | Efficient catalytic alcoholysis | acs.org |
| Iridium(III) Complex | Diphenylsilane | Ethanol | Diphenylethoxysilane | Effective catalytic alcoholysis | acs.org |
| Ph₃PAuCl/AgSbF₆ | Alkynyl Allyl Silane | Methanol (B129727) | Alkoxy Vinyl Silane | Gold-catalyzed tandem intramolecular allyl transfer induced by alcoholysis | nih.gov |
| Pt₂(dba)₃ / Ligand L9 | Methylphenylsilane | Ethanol | (E)-vinylsilyl ether | Platinum-catalyzed multicomponent hydrosilylation of alkynes with alcohol | sci-hub.se |
Synthesis via Halosilane Intermediates
Derivatization and Functionalization Strategies of this compound
The primary site of reactivity on the this compound molecule is the silicon-ethoxy bond. This bond is susceptible to cleavage, particularly under hydrolytic conditions. The ethoxy group can function as a leaving group, allowing for the substitution with other nucleophiles.
The most common derivatization is hydrolysis, which converts this compound into its corresponding silanol, methyl(diphenyl)silanol. This reaction can occur slowly in the presence of moisture and can be catalyzed by either acids or bases. chemicalbook.comacs.org
Another key functionalization strategy is trans-etherification or alcoholysis, where the ethoxy group is exchanged for a different alkoxy group by reacting the molecule with another alcohol, often in the presence of a catalyst. cdnsciencepub.com This allows for the synthesis of a variety of other alkoxysilanes from a common ethoxy precursor. For instance, the trans-etherification of 1-ethoxysilatrane with 2-hydroxypyridine (B17775) is a known method for producing more complex silatrane (B128906) structures. researchgate.net While the phenyl groups on the silicon are generally stable, under certain conditions, the Si-C bond can be cleaved, treating the phenyl group itself as a functional component.
Regio- and Stereoselective Synthesis of Complex this compound Derivatives
The incorporation of the (methyl)diphenylsilyl moiety into complex molecules where control of regiochemistry and stereochemistry is critical is a sophisticated application in organic synthesis. While direct examples involving the ethoxy(methyl)diphenylsilyl group itself are specific, the broader use of related diphenylsilyl ethers, such as the tert-butyldiphenylsilyl (TBDPS) group, as protecting or directing groups is well-established and illustrates the principles involved.
These bulky silyl (B83357) groups are often used to control the stereochemical outcome of reactions at remote positions within a molecule. For example, in the stereoselective total synthesis of the proposed structure of stagonolide (B1260407) D, a TBDPS protecting group is strategically employed. Its steric bulk influences the facial selectivity of subsequent reactions, such as Sharpless asymmetric epoxidations, leading to the desired stereoisomer of the complex product. The TBDPS group is introduced using TBDPS-Cl, a close analogue of chloro(methyl)diphenylsilane.
Similarly, organocatalyzed tandem reactions for synthesizing spirooxindole derivatives with multiple stereocenters utilize silyl ethers, like (S)-α,α-diphenylprolinol trimethylsilyl (B98337) ether, as the catalyst to achieve high diastereoselectivity and enantioselectivity. rsc.org These examples highlight how the steric and electronic properties of the diphenylsilyl framework can be harnessed to direct the formation of specific isomers in the synthesis of complex natural products and other chiral molecules. mdpi.com
| Reaction Type | Substrate | Silyl Group Use | Outcome | Ref |
| Sharpless Asymmetric Epoxidation | Allylic Alcohol | TBDPS protecting group | Directed epoxidation to form epoxy alcohol 11 with high stereoselectivity | |
| Tandem Michael-Michael Reaction | N-tritylisatylidenemalononitriles and (E)-7-alkyl-7-oxohept-5-enals | (S)-α,α-diphenylprolinol trimethylsilyl ether (catalyst) | Formation of spirooxindoles with excellent diastereoselectivity (up to 97:3 dr) and enantioselectivity (up to 98% ee) | rsc.org |
Mechanistic Investigations of Reactions Involving Ethoxy Methyl Diphenylsilane
Hydrolytic Condensation Mechanisms of Ethoxy(methyl)diphenylsilane
The hydrolysis and subsequent condensation of this compound are fundamental processes in the formation of polysiloxane materials. These reactions are highly sensitive to the pH of the medium, which dictates the prevailing mechanistic pathway. unm.edu
Acid-Catalyzed Hydrolysis Kinetics and Pathways
Under acidic conditions, the hydrolysis of alkoxysilanes like this compound is initiated by the protonation of the oxygen atom in the ethoxy group. unm.edugelest.com This step increases the electrophilicity of the silicon atom, making it more susceptible to a backside nucleophilic attack by water. nih.gov This process follows a bimolecular displacement mechanism (SN2-Si). researchgate.netresearchgate.net The rate of acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis and is significantly influenced by the steric hindrance of the alkoxy group. gelest.com For instance, methoxysilanes typically hydrolyze 6 to 10 times faster than the corresponding ethoxysilanes due to the smaller size of the methoxy (B1213986) group. gelest.com
Table 1: Representative Kinetic Data for Acid-Catalyzed Hydrolysis of Alkoxysilanes This table presents illustrative data for analogous compounds to demonstrate general kinetic principles.
| Compound | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) |
|---|---|---|---|
| Methyltriethoxysilane (MTES) | HCl, pH 3.13 | - | 57.61 kJ mol⁻¹ nih.gov |
| Tetraethoxysilane (TEOS) | HCl, pH 3.13 | - | 31.52 kJ mol⁻¹ nih.gov |
Base-Catalyzed Hydrolysis Kinetics and Pathways
In basic media, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) or a silanolate anion on the silicon atom. unm.edu This pathway is favored under basic conditions and is highly sensitive to the inductive effects of the substituents on the silicon atom. unm.eduresearchgate.net Unlike the acid-catalyzed route, electron-withdrawing groups accelerate the reaction by making the silicon atom more electrophilic and stabilizing the pentacoordinate transition state. Conversely, electron-donating groups, such as the alkyl and phenyl groups in this compound, retard the rate of base-catalyzed hydrolysis. unm.edu
The reaction kinetics are also influenced by the solvent and temperature, with higher temperatures generally increasing the hydrolysis and condensation rates. researchgate.net Under basic catalysis, condensation of partially hydrolyzed silanes can occur before the complete hydrolysis of all alkoxy groups, leading to more compact, highly branched, or colloidal structures. unm.eduresearchgate.net
Table 2: Representative Kinetic Data for Base-Catalyzed Hydrolysis of Alkoxysilanes This table presents illustrative data for analogous compounds to demonstrate general kinetic principles.
| Compound | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) |
|---|---|---|---|
| Methyltriethoxysilane (MTES) | Ammonia | Larger activation parameters than in acid researchgate.net | - |
| Methyltrimethoxysilane (MTMS) | Alkaline, Methanol (B129727), 30°C | 2.453 x 10⁴ s⁻¹ | 50.09 kJ mol⁻¹ nih.gov |
Siloxane Bond Formation Pathways from this compound Precursors
Following hydrolysis, the resulting methyl(diphenyl)silanol intermediates undergo condensation to form stable siloxane (Si-O-Si) bonds. This process is also catalyzed by acids or bases and can proceed through two main pathways:
Water-producing condensation: Two silanol (B1196071) groups react to form a siloxane bond and a molecule of water. unm.edu
Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bond and an ethanol (B145695) molecule. unm.edu
Mechanisms of Silyl (B83357) Transfer and Hydrosilylation Reactions
This compound can participate in silyl transfer reactions, and its derivatives are relevant to hydrosilylation processes.
Silyl Transfer: This class of reactions involves the transfer of the methyl(diphenyl)silyl group to a nucleophile, typically an alcohol, to form a silyl ether. These reactions are often catalyzed by a Lewis base. The mechanism generally involves the activation of the silylating agent by the catalyst. uni-muenchen.de The steric and electronic properties of the substituents on the silicon atom, such as the bulky and electron-influencing phenyl groups, play a crucial role in the reactivity and selectivity of the transfer. uni-muenchen.de
Hydrosilylation: This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as in an alkene or ketone. While this compound does not possess an Si-H bond, related compounds like diphenylsilane (B1312307) are common reagents in these reactions. scholaris.carsc.org The mechanisms are typically catalyzed by transition metal complexes or Lewis acids. nih.govscholaris.ca In a common pathway known as the modified Ojima mechanism, the process can involve the oxidative addition of the Si-H bond to the metal center, followed by substrate coordination, insertion into the metal-hydride bond, and reductive elimination to yield the silylated product. acs.org Lewis acid-catalyzed hydrosilylation proceeds by activating the carbonyl compound, which is then attacked by the silane (B1218182). scholaris.ca
Electron Transfer and Radical Processes in this compound Chemistry
Beyond ionic pathways, reactions involving this compound and related compounds can proceed through electron transfer and radical mechanisms. Silyl radicals can be generated photochemically or by using radical initiators. researchgate.netucl.ac.uk For instance, polysilanes can act as radical sources in the presence of allylic onium salts to initiate cationic polymerization. researchgate.net
Radical processes involving silanes are important in organic synthesis. For example, the addition of alkyl iodides to hydrazones can be achieved in the presence of diphenylsilane and a radical initiator like triethylborane, proceeding through a radical chain mechanism. organic-chemistry.org In some cases, single electron transfer (SET) from an excited state photocatalyst can initiate radical reactions. umich.edu While direct evidence for this compound is specific, the known reactivity of diphenylsilanes and phenyl-substituted silanes suggests their potential involvement in radical addition, cyclization, and reduction reactions. organic-chemistry.orgunibo.it
Transition State Analysis and Reaction Energetics
The kinetics and outcome of reactions involving this compound are governed by the energetics of their transition states. libretexts.org A transition state is the highest energy point along a reaction coordinate, and its energy level determines the activation energy (ΔG‡) of the reaction. acs.orgnumberanalytics.com
For hydrolysis reactions, computational studies and experimental data on analogous systems provide insight into the energetics. nih.gov In acid-catalyzed hydrolysis, the transition state involves a protonated alkoxy group and an incoming water molecule. nih.gov In the base-catalyzed pathway, a pentacoordinate silicon species represents the transition state or a high-energy intermediate. unm.edu The activation energies for these processes are influenced by factors such as pH, solvent, and the electronic and steric nature of the substituents on the silicon atom. nih.govresearchgate.net For example, the activation energy for the hydrolysis of methyltriethoxysilane (MTES) was found to be significantly higher under acidic conditions (57.61 kJ mol⁻¹) compared to the related tetraethoxysilane (TEOS) (31.52 kJ mol⁻¹), highlighting the influence of substituents. nih.gov
In hydrosilylation, the reaction mechanism and its energetics depend on the catalyst. For metal-catalyzed reactions, the rate-determining step could be the insertion of the unsaturated substrate into the metal-hydride bond. acs.org Theoretical calculations can be employed to model these transition states and predict reaction barriers, aiding in the understanding of catalyst activity and selectivity. numberanalytics.com
Table 3: Representative Reaction Energetics for Silane Reactions This table presents illustrative data for analogous systems to demonstrate general energetic principles.
| Reaction Type | System | Catalyst/Conditions | Activation Energy (Ea or ΔG‡) |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | MTES | pH 3.13 | 57.61 kJ/mol nih.gov |
| Base-Catalyzed Hydrolysis | TEOS | Ammonia | ~25 kJ/mol (6 kcal/mol) nih.gov |
| Hydrosilylation (Ketone) | Diisopropyl ketone + PhSiH₃ | Manganese Complex | First-order dependence on silane acs.org |
Catalytic Transformations Mediated by Ethoxy Methyl Diphenylsilane and Its Derivatives
Hydrosilylation Catalysis with Ethoxy(methyl)diphenylsilane Reagents
Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a fundamental process in organosilicon chemistry. This compound serves as a valuable hydrosilylating agent in these reactions.
Transition metal complexes are highly effective catalysts for the hydrosilylation of alkenes and alkynes. epfl.ch Platinum and rhodium complexes are among the most widely used. researchgate.net For instance, platinum catalysts can facilitate the regioselective anti-Markovnikov hydrosilylation of terminal alkenes with this compound, a selectivity driven by the steric influence of the ethoxy groups. Nickel-based catalysts have also emerged as a more earth-abundant alternative for these transformations. epfl.chnih.gov
The general mechanism for transition metal-catalyzed hydrosilylation often involves the oxidative addition of the Si-H bond to the metal center, followed by insertion of the unsaturated substrate (e.g., an alkene) into the metal-hydride or metal-silyl bond. scholaris.cachimia.ch Reductive elimination then yields the final organosilane product and regenerates the active catalyst. scholaris.cachimia.ch The specific pathway, whether following a Chalk-Harrod or a modified mechanism, can be influenced by the metal, ligands, and substrate. scholaris.cachimia.ch
Recent developments have seen the use of cobalt complexes for the hydrosilylation of alkenes and alkynes. researchgate.net These systems offer an economical and environmentally benign alternative to precious metal catalysts. researchgate.net
| Catalyst Type | Substrate | Key Features | Reference |
|---|---|---|---|
| Platinum Complexes | Terminal Alkenes | Anti-Markovnikov regioselectivity. | |
| Rhodium Complexes | Alkenes, Ketones | Effective for both C=C and C=O hydrosilylation. | researchgate.netresearchgate.net |
| Nickel Pincer Complexes | Functionalized Alkenes | Chemoselective anti-Markovnikov hydrosilylation. | epfl.ch |
| Cobalt Complexes | Alkenes, Alkynes | Economical and environmentally benign alternative. | researchgate.net |
Lewis acids, notably tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have been shown to catalyze the hydrosilylation of various functional groups. cmu.eduresearchgate.net Unlike traditional transition metal catalysis that often involves activation of the unsaturated substrate, B(C₆F₅)₃ is proposed to activate the silane (B1218182) itself. cmu.edunih.gov This mechanism involves hydride abstraction from the silane by the borane, generating a highly reactive silylium (B1239981) cation and a [HB(C₆F₅)₃]⁻ counteranion. cmu.eduorganic-chemistry.org The silylium species then reacts with the substrate, followed by reduction with the hydridoborate to complete the catalytic cycle. cmu.edu This methodology has been successfully applied to the hydrosilylation of carbonyl compounds and imines. cmu.eduorganic-chemistry.org
Lewis bases can also catalyze hydrosilylation reactions. Chiral N-formylproline-derived catalysts, for example, have been employed in the asymmetric hydrosilylation of ketimines with trichlorosilane, where the Lewis base is believed to form a hypervalent silicon complex that acts as the active reducing species. mdpi.com
The asymmetric reduction of prochiral ketones to chiral alcohols is a valuable transformation in organic synthesis. scripps.edu Enantioselective hydrosilylation provides a mild method for achieving this. scripps.edu This is typically accomplished using a transition metal complex, such as rhodium or cobalt, coordinated to a chiral ligand. researchgate.netresearchgate.netorganic-chemistry.org The choice of the chiral ligand is crucial for achieving high enantiomeric excess (ee). For instance, rhodium complexes with chiral phosphine (B1218219) ligands like Et-TRAP have been used for the asymmetric hydrosilylation of diketones to produce optically active diols with high ee. researchgate.net Similarly, cobalt complexes with chiral phosphine-amido-oxazoline (PAO) ligands have been employed for the hydrosilylation of α-oxygenated ketones. organic-chemistry.org
The development of new chiral ligands and catalytic systems is an active area of research. Mass spectrometry screening has been utilized to rapidly evaluate families of chiral ligands for their effectiveness in rhodium-catalyzed asymmetric hydrosilylation of ketones. scripps.edu Zinc-based catalytic systems, formed from diethylzinc (B1219324) and chiral diamines derived from trans-1,2-diaminocyclohexane, have also shown promise in the asymmetric hydrosilylation of aryl-alkyl and aryl-aryl ketones. nih.gov
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Rhodium/Et-TRAP | Symmetrical Diketones | Optically Active Diols | High | researchgate.net |
| Rhodium/Chiral Phosphite P,N-ligands | 1-Naphthyl methyl ketone | Chiral Alcohol | 84-88% | scripps.edu |
| Diethylzinc/Chiral Diamines | Aryl-alkyl and Aryl-aryl Ketones | Chiral Secondary Alcohols | Up to 86% | nih.gov |
| Cobalt/Chiral PAO ligand | α-Oxygenated Ketones | 1,2-Diol Derivatives | - | organic-chemistry.org |
Lewis Acid/Base-Catalyzed Silylation Reactions
Reductive Transformations Involving this compound and Related Silanes
Hydrosilanes, including derivatives of this compound like diphenylsilane (B1312307), are effective reducing agents for a variety of functional groups, offering a milder alternative to traditional metal hydride reagents.
The selective reduction of one carbonyl group in the presence of another is a significant challenge in organic synthesis. nih.gov Hydrosilane-based reducing systems can offer high chemoselectivity. For instance, the reduction of aldehydes in the presence of ketones can be achieved with certain silane reagents. researchgate.net The Lewis acid B(C₆F₅)₃ has been shown to catalyze the chemoselective reduction of aldehydes and ketones to their corresponding alcohols. sioc-journal.cn The proposed mechanism involves activation of the silane rather than the carbonyl compound. cmu.edunih.gov This method has been demonstrated to be effective even under aqueous conditions. sioc-journal.cn
The choice of silane can also influence the selectivity of the reduction of α,β-unsaturated carbonyl compounds. While some silanes favor 1,4-addition (reduction of the double bond), others like diphenylsilane tend to result in 1,2-addition, leading to the reduction of the carbonyl group. gelest.com B(C₆F₅)₃-catalyzed hydrosilylation of α,β-unsaturated enones can lead to 1,4-addition, although 1,2-addition can be competitive depending on steric factors. researchgate.net
The reduction of esters and carboxylic acids to alcohols is a fundamental transformation. chemistryviews.org While powerful reducing agents like lithium aluminum hydride are often used, hydrosilanes in the presence of a suitable catalyst provide a milder alternative. Rhodium complexes, such as [RhCl(PPh₃)₃] (Wilkinson's catalyst), in combination with diphenylsilane, can effectively reduce carboxylic esters and acids to their corresponding alcohols at room temperature. researchgate.netoup.com This system demonstrates good functional group tolerance. oup.com
The reduction of esters can also be achieved using other catalytic systems. For example, the combination of zinc acetate (B1210297) and N-methylmorpholine can catalyze the reduction of carboxylic acids with phenylsilane, proceeding through the in situ formation of silyl (B83357) ester intermediates. chemistryviews.orgrsc.org Nickel catalysts have also been employed for the reduction of carboxylic acids to aldehydes, using diphenylsilane as the reductant after converting the acid to a thioester. rsc.org
| Substrate | Silane | Catalyst | Product | Reference |
|---|---|---|---|---|
| Carboxylic Esters and Acids | Diphenylsilane | Rhodium Complexes (e.g., [RhCl(PPh₃)₃]) | Alcohols | researchgate.netoup.com |
| Carboxylic Acids | Phenylsilane | Zn(OAc)₂ / N-methylmorpholine | Alcohols | chemistryviews.orgrsc.org |
| Carboxylic Acids (as thioesters) | Diphenylsilane | Nickel Complexes | Aldehydes | rsc.org |
Reductive Etherification Processes
While the broader class of alkoxysilanes, in conjunction with hydrosilanes, is widely utilized in the reductive etherification of carbonyl compounds, specific studies detailing the primary role of this compound in these transformations are not extensively documented. The general mechanism for reductive etherification involves the reaction of an aldehyde or ketone with an alcohol in the presence of a reducing agent, typically a hydrosilane, and a catalyst. An alkoxysilane can serve as the source of the alkoxy group.
In a related context, research has shown that various silyl ethers can be efficiently transformed into the corresponding alkyl ethers by reacting them with aldehydes and triethylsilane in the presence of a catalytic amount of iron(III) chloride. Current time information in Bangalore, IN. This suggests a potential pathway where an ethoxy-substituted silane like this compound could participate, although direct evidence is sparse. The process is believed to involve the activation of the carbonyl compound by a Lewis acid catalyst, followed by the transfer of a hydride from the hydrosilane and subsequent reaction with the alkoxysilane.
A notable method for the reductive etherification of carbonyls employs triethylsilane and an alkoxytrimethylsilane, catalyzed by iron(III) chloride, to produce alkyl ethers in high yields under mild conditions. gelest.com This highlights the general utility of alkoxysilanes in such reactions.
Table 1: Representative Reductive Etherification using Silanes (Note: Data presented is for analogous silane systems due to limited specific data on this compound)
| Carbonyl Compound | Silane System | Catalyst | Product | Yield (%) | Reference |
| Benzaldehyde | Triethylsilane, Benzyloxytrimethylsilane | Iron(III) chloride | Benzyl (B1604629) benzyl ether | 95 | gelest.com |
| 4-Nitrobenzaldehyde | Triethylsilane, Ethoxytrimethylsilane | Iron(III) chloride | 1-(Ethoxymethyl)-4-nitrobenzene | 96 | gelest.com |
| Cyclohexanone | Triethylsilane, Methoxytrimethylsilane | Iron(III) chloride | Methoxycyclohexane | 85 | gelest.com |
Cross-Coupling and Functionalization Reactions Utilizing this compound Reagents
In the realm of cross-coupling reactions, various organosilicon reagents have proven to be effective partners. While specific examples focusing exclusively on this compound are limited, the reactivity of related compounds provides insight into its potential applications. For instance, diphenyldimethoxysilane can serve as a source of phenyl groups in cross-coupling reactions with aryl bromides. Similarly, phenyltriethoxysilane (B1206617) is known to couple with aryl bromides to form biaryl compounds in good to excellent yields. These reactions are typically catalyzed by palladium complexes.
A recent study on the functionalization of multihydrosilanes utilized eosin (B541160) Y-based hydrogen atom transfer photocatalysis for stepwise on-demand functionalization. While this study focuses on hydrosilanes, it is noteworthy that this compound is mentioned within the broader context of organosilane chemistry. nih.gov
Furthermore, silicon-tethered strategies have emerged for C-H functionalization reactions, where the silicon group acts as a directing group. These tethers are often derived from various organosilanes and are designed to be easily installed and subsequently removed or modified. researchgate.net This approach underscores the versatility of silicon-based compounds in complex organic transformations.
Polymerization Catalysis and Oligomerization Processes for Organosilicon Systems
The synthesis of polysiloxanes and other silicon-containing polymers often involves the polymerization and oligomerization of functionalized silane monomers. Mthis compound, a closely related compound to this compound, is identified as a basic raw material for synthesizing silicone resins and branched methyl and phenyl silicone oils. It also serves as a cross-linking agent for room temperature vulcanized silicone rubber. made-in-china.com This suggests a similar potential for this compound in the formulation of silicone polymers.
The Piers-Rubinsztajn reaction, a tris(pentafluorophenyl)borane-catalyzed process, facilitates hydride transfer reactions in polysiloxane chemistry. This reaction involves the condensation of hydrosilanes with alkoxysilanes to form siloxane bonds, providing a controlled method for synthesizing siloxane materials. mdpi.com Hyperbranched polysiloxanes can be synthesized through the polycondensation of monomers possessing both Si-H (hydrosilane) and Si-OR (alkoxysilane) functionalities. mdpi.com
In a different approach to polymerization, poly(methyl phenyl silane) has been used to photoinitiate the cationic polymerization of cyclic ethers and vinyl monomers. researchgate.net This highlights the role that the methylphenylsilyl moiety, also present in this compound, can play in polymerization processes.
Applications of Ethoxy Methyl Diphenylsilane in Advanced Materials Science
Incorporation into Polymeric Architectures
The compound serves as a precursor or a direct component in the synthesis of novel polymers, where the inclusion of the silane (B1218182) moiety imparts desirable characteristics.
Research has demonstrated the integration of diphenylsilane (B1312307) units into the backbones of conjugated polymers like poly(azomethines) (PAzMs) and poly(p-phenylvinylenes) (PPVSis). While studies may utilize precursor molecules derived from ethoxy(methyl)diphenylsilane, the core (methyl)diphenylsilane unit is instrumental. For instance, polymers containing a di-R-diphenylsilane core (where R can be a methyl group) have been synthesized and characterized. researchgate.netresearchgate.net The incorporation of this silicon-containing group into the polymer backbone has been shown to significantly influence the material's thermal, optical, and electronic properties.
These silicon-containing polymers exhibit high thermal stability, with decomposition temperatures often exceeding 500°C. researchgate.netresearchgate.net The nature of the groups on the silicon atom (such as the phenyl groups from diphenylsilane) affects the polymer's conjugation and, consequently, its absorption and emission spectra. researchgate.net Research into these systems has shown that the introduction of a diphenylsilane core can lower the energy transitions, which is a key parameter for potential optoelectronic applications. researchgate.netresearchgate.net
Table 1: Comparative Properties of Silane-Containing Polymers
| Polymer System | Silane Core | Key Research Finding | Reference |
|---|---|---|---|
| Poly(azomethine) | di-R-diphenylsilane (R=methyl or phenyl) | High thermal stability (501-538°C); Silane core nature influences absorption/emission. | researchgate.netresearchgate.net |
This table is generated based on findings for polymers containing the diphenylsilane moiety, a core structural feature of this compound.
This compound and its close analogue, mthis compound, are fundamental raw materials in the synthesis of specialized silicone resins and elastomers. made-in-china.comphenylsilicone.com These silanes can act as "T" units in the formulation of MDT silicone resins, which are composed of monofunctional (M), difunctional (D), and trifunctional (T) siloxane units. The trifunctionality of the (methyl)phenylsilane unit allows for the creation of a cross-linked, three-dimensional network structure, which is the basis for silicone resins.
In the development of elastomers, these silanes can function as cross-linking agents for room-temperature vulcanized (RTV) silicone rubbers. made-in-china.com The ethoxy groups hydrolyze in the presence of moisture to form silanol (B1196071) (Si-OH) groups, which then condense with other silanol groups on polymer chains to form a durable, cross-linked elastomer network. The incorporation of phenyl groups enhances thermal stability, radiation resistance, and mechanical properties compared to standard polydimethylsiloxane (B3030410) (PDMS) systems. researchgate.net The slower hydrolysis rate of ethoxy silanes compared to methoxy (B1213986) silanes can provide a more controlled cure and a longer pot life for formulations. shinetsusilicone-global.com
Hybrid organic-inorganic materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) within a single composite. mdpi.commdpi.com this compound is an ideal precursor for creating these materials via the sol-gel process. mdpi.com
In this process, the ethoxy groups of the silane undergo hydrolysis and polycondensation to form a rigid silica-like (SiO₂) network. mdpi.com Simultaneously, the non-hydrolyzable methyl and phenyl groups remain attached to the silicon atoms, forming the organic phase of the hybrid material. This results in a molecular-level composite where the organic and inorganic components are covalently bonded. mdpi.com The synthesis of these hybrids allows for precise control over the material's properties by varying the organic and inorganic precursors. magtech.com.cnrsc.org Such materials are explored for a wide range of applications, from specialized coatings to biomedical devices. mdpi.com
Silicone Resin and Elastomer Development
Role as Surface Treatment and Coupling Agents in Material Interfaces
The dual reactivity of this compound makes it an effective agent for modifying the interface between different materials, particularly between inorganic surfaces and organic polymers.
A significant challenge in nanotechnology and composite materials is the tendency of metal oxide nanoparticles (e.g., TiO₂, SiO₂, ZnO) to agglomerate, which diminishes their desired properties. nih.govresearchgate.net this compound is used as a surface modification agent to prevent this.
The process involves treating the nanoparticles with the silane. The ethoxy groups react with hydroxyl (-OH) groups present on the surface of the metal oxides, forming stable covalent Si-O-metal bonds. google.comresearchgate.net This reaction anchors the silane molecule to the nanoparticle surface. The outward-facing phenyl and methyl groups transform the nanoparticle's surface from hydrophilic (water-loving) to organophilic or hydrophobic (organic-loving). nih.gov This modification improves the dispersion of the nanoparticles in organic solvents and polymer matrices and reduces their tendency to aggregate. researchgate.net
Table 2: Effects of Silane Surface Modification on Nanoparticles
| Property | Unmodified Nanoparticles | Silane-Modified Nanoparticles | Primary Reason for Change | Reference(s) |
|---|---|---|---|---|
| Dispersion in Organic Solvents | Poor, high aggregation | Good, stable dispersion | Change in surface energy from hydrophilic to organophilic. | nih.govresearchgate.net |
| Interfacial Compatibility | Low with polymer matrix | High with polymer matrix | Organic functional groups on silane are compatible with the polymer. | google.com |
| Surface Energy | High, thermodynamically unstable | Lowered, improved stability | Covalent bonding of silane layer reduces excess surface energy. | researchgate.net |
In advanced composite materials, such as fiberglass-reinforced plastics, strong adhesion between the inorganic reinforcement (e.g., glass fibers) and the organic polymer matrix (e.g., epoxy, polyester) is crucial for mechanical strength and durability. siliconeoil.net Silane coupling agents like this compound act as molecular bridges at this interface. shinetsusilicone-global.com
The silane functions via a dual mechanism. The ethoxy end of the molecule hydrolyzes and bonds to the inorganic surface of the glass fiber, as described previously. The phenyl and methyl groups on the silicon atom can physically or chemically interact with the organic resin matrix during the curing process. This creates a strong, covalent link across the interface, transferring stress more effectively from the flexible polymer matrix to the rigid reinforcing fibers. siliconeoil.net This improved interfacial bonding enhances the composite's mechanical properties, including tensile strength, heat resistance, and moisture resistance. made-in-china.comgoogle.com The ethoxy-based silanes are noted for providing good stability on the filler surface once applied. siliconeoil.net
Surface Modification of Metal Oxides and Nanoparticles
Optoelectronic Material Development and Photoluminescence Properties
This compound and its derivatives are gaining attention in the field of optoelectronics due to the unique properties conferred by the silicon atom, phenyl groups, and the reactive ethoxy group. While direct research on the photoluminescent properties of the monomer itself is limited, its role as a precursor and a component in larger polymeric and composite systems is significant for developing new optoelectronic materials. researchgate.netsiliconeoil.net
The integration of silicon-based moieties into conjugated polymer backbones is a key strategy for creating materials with desirable electronic and optical properties. The phenyl groups attached to the silicon atom in this compound contribute to the π-conjugation of resulting polymers, which is crucial for their light-emitting characteristics. Research on polymers incorporating diphenylsilane units shows that these materials can exhibit photoluminescence (PL), often emitting in the green to blue portion of the spectrum. researchgate.net For instance, oligo(azomethine)s that contain di-R-diphenylsilane (where R can be a methyl group) have demonstrated green emission when excited by blue light. researchgate.net These materials show potential for use as the light-emitting layer in Organic Light-Emitting Diodes (OLEDs). researchgate.net The stability of the PL emission in these silane-based polymers is a notable feature, indicating their robustness for device applications. researchgate.net
The ethoxy group on the silane provides a reactive site for hydrolysis and condensation, allowing this compound to be incorporated into sol-gel derived matrices or to form polysiloxane networks. dgunionchem.comgoogle.com This versatility enables the creation of hybrid organic-inorganic materials where the luminescent properties of an organic component are combined with the stability and processability of a silica (B1680970) or polysiloxane matrix. While specific quantum yields for this compound-derived materials are not widely reported, related functional polysilanes are known for their unique electronic and photophysical properties, which are being explored for various optoelectronic applications. researchgate.net
Advanced Composites and Packaging Materials Integration
This compound serves as a versatile silane coupling agent and surface modifier in the production of advanced composite and packaging materials. innospk.com Its bifunctional nature, possessing both a hydrolyzable ethoxy group and organophilic methyl and diphenyl groups, allows it to create a durable interface between inorganic fillers (like glass fibers or silica) and organic polymer matrices. innospk.commade-in-china.comsiliconeoil.net
In advanced composites, the primary role of this compound is to enhance the adhesion between the reinforcement and the polymer matrix. innospk.com When applied to an inorganic surface, the ethoxy group hydrolyzes to form silanol groups, which then condense with hydroxyl groups on the filler surface, forming stable covalent Si-O-filler bonds. The phenyl and methyl groups on the silicon atom are compatible with the polymer matrix, promoting better wetting and interfacial adhesion through physical and chemical interactions. This improved linkage leads to enhanced mechanical properties in the final composite material, such as increased strength, heat resistance, and moisture resistance. made-in-china.com
In the packaging industry, this compound is utilized to modify the surface properties of polymers and to create high-performance barrier materials. innospk.comgoogle.com It can be added to polymers to alter their surface tension, making them more receptive to coatings and adhesives. innospk.com A key application is in the development of biodegradable and recyclable barrier paper laminates. google.com A patent describes the use of ethoxy-methyl-diphenylsilane as a component in creating packaging materials that provide a barrier to moisture and oxygen while remaining recyclable, addressing the demand for sustainable and non-plastic packaging solutions. google.com The integration of this silane helps to create a water-resistant layer, crucial for protecting packaged goods. innospk.com
| Property Enhanced | Mechanism of Action | Application Area | Reference |
| Mechanical Strength | Improved adhesion between inorganic fillers and polymer matrix via silane coupling. | Fiber-reinforced plastics, advanced composites. | made-in-china.com |
| Heat Resistance | Formation of stable siloxane bonds at the interface. | High-performance composites. | made-in-china.com |
| Moisture Resistance | Creates a hydrophobic interface and barrier layer. | Composites, sealants, packaging laminates. | innospk.commade-in-china.comgoogle.com |
| Adhesion | Acts as a coupling agent to bond dissimilar materials. | Adhesives, coatings, composites. | innospk.com |
| Surface Modification | Alters surface tension of polymers for improved wettability. | Packaging films, coatings. | innospk.com |
| Barrier Properties | Component in creating recyclable barrier paper laminates. | Food and consumer goods packaging. | google.com |
Spectroscopic and Analytical Characterization of Ethoxy Methyl Diphenylsilane and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organosilicon compounds like ethoxy(methyl)diphenylsilane. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ²⁹Si, NMR provides detailed information about the chemical environment, connectivity, and three-dimensional structure of molecules.
Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum displays characteristic signals corresponding to the methyl, ethoxy, and phenyl groups attached to the silicon atom.
The protons of the two phenyl groups typically appear as a complex multiplet in the aromatic region of the spectrum, generally between 7.2 and 7.7 ppm. rsc.org The ethoxy group gives rise to two distinct signals: a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling with each other. The silicon-bound methyl group appears as a sharp singlet further upfield. The integration of these signals provides a quantitative measure of the relative number of protons in each group, confirming the structure of the molecule.
Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl (Ar-H) | 7.2 - 7.7 | Multiplet |
| Methylene (-OCH₂-) | ~3.8 | Quartet |
| Ethyl Methyl (-OCH₂CH₃ ) | ~1.2 | Triplet |
Note: Exact chemical shifts can vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the methyl, ethoxy, and phenyl carbons. nih.govsemanticscholar.org
The phenyl carbons exhibit multiple signals in the aromatic region (typically 128-135 ppm), with the ipso-carbon (the carbon directly attached to silicon) appearing at a distinct chemical shift. The ethoxy group carbons—the methylene (-OCH₂) and methyl (-CH₃)—are found in the aliphatic region of the spectrum. semanticscholar.org The silicon-bound methyl carbon also gives a characteristic signal at a high-field (low ppm) value. This technique is particularly useful for confirming the carbon framework and identifying isomeric impurities. ucl.ac.uk
Table 2: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Phenyl (ipso-C) | ~134 |
| Phenyl (ortho-, meta-, para-C) | 128 - 135 |
| Methylene (-OC H₂-) | ~59 |
| Ethyl Methyl (-OCH₂C H₃) | ~18 |
Note: Values are approximate and depend on the specific measurement conditions.
Silicon-29 (²⁹Si) NMR is a powerful and direct method for probing the environment of the silicon atom. huji.ac.il Although ²⁹Si has a low natural abundance and sensitivity, modern NMR techniques allow for its routine detection. researchgate.netepfl.ch For this compound, the ²⁹Si NMR spectrum shows a single resonance, the chemical shift of which is highly sensitive to the substituents on the silicon atom. nih.govrsc.org The chemical shift for a tetracoordinate silicon in this environment typically falls within a well-defined range. huji.ac.il This analysis is invaluable for monitoring reactions at the silicon center, such as hydrolysis or condensation, where the formation of silanols (Si-OH) or siloxanes (Si-O-Si) results in significant and predictable changes in the ²⁹Si chemical shift. researchgate.netrsc.org
Table 3: Expected ²⁹Si NMR Chemical Shift for this compound
| Silicon Environment | Chemical Shift (δ, ppm) |
|---|
Note: Referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The exact shift is influenced by solvent and concentration.
¹³C NMR Spectroscopic Analysis
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
Key vibrational bands include those for the Si-O-C linkage, the Si-phenyl bonds, and the aliphatic C-H bonds of the methyl and ethoxy groups, as well as the aromatic C-H and C=C bonds of the phenyl rings. acs.orgnist.gov For instance, the strong absorption band for the Si-O-C asymmetric stretch is a key diagnostic feature. Analysis of the FT-IR spectrum is also critical for monitoring reactions; for example, the hydrolysis of the ethoxy group would lead to the disappearance of the Si-O-C band and the appearance of a broad O-H stretching band from the resulting silanol (B1196071) product.
Table 4: Key FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| Si-Phenyl | Stretching | ~1430, ~1120 |
| Si-O-C | Asymmetric Stretching | 1050 - 1100 |
Note: Positions of bands can have slight variations.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with Gas Chromatography (GC), it becomes a powerful tool (GC-MS) for separating, identifying, and quantifying individual components in a mixture. nih.gov
For this compound, GC-MS analysis can confirm the molecular weight of the compound through the observation of its molecular ion peak (M⁺). nih.gov The fragmentation pattern observed in the mass spectrum provides further structural confirmation, with characteristic fragments arising from the loss of methyl, ethoxy, or phenyl groups. semanticscholar.org GC-MS is particularly vital for assessing the purity of the starting material and for identifying byproducts and the main products of reactions, such as those from hydrolysis, condensation, or redistribution reactions. nih.govrsc.org
Gel Permeation Chromatography (GPC) for Oligomer and Polymer Molecular Weight Analysis
When this compound is used in polymerization reactions, for instance through hydrolysis and condensation to form polysiloxanes, Gel Permeation Chromatography (GPC) is the primary technique for characterizing the resulting products. GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. lcms.cz
This technique is essential for determining the molecular weight distribution (including the number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of oligomers and polymers. google.comacs.org By analyzing the GPC chromatogram, researchers can understand the extent of polymerization, control the reaction to target specific molecular weights, and ensure the quality and consistency of the polymeric material. researchgate.netlcms.cz
Advanced Imaging Techniques (SEM, AFM) for Material Morphology Characterization
Advanced imaging techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are indispensable for characterizing the surface topography and morphology of materials derived from this compound, particularly in polymeric forms. These techniques provide high-resolution images of the material's surface, revealing details about its texture, homogeneity, and the presence of any structural features or defects.
Research on polymers incorporating diphenylsilane (B1312307) units demonstrates the utility of these methods. For instance, studies on poly(azomethine)s and poly(p-phenylvinylene)s containing a diphenylsilane core have utilized AFM to evaluate surface characteristics. researchgate.net The analysis of thin films of these polymers revealed that they possess homogeneous surfaces. researchgate.net In a specific case involving a polymer with a tetraphenylsilane (B94826) moiety, p-TPS-DMAC-TRZ, both AFM and Field-Emission SEM (FE-SEM) were used to compare its thin-film morphology to a related small molecule. The results indicated that the polymer possesses a smoother surface with fewer defects, such as aggregations. researchgate.net
Furthermore, SEM studies on polymers synthesized from monomers like bis(4-aminophenyl)diphenylsilane have shown that the resulting materials can exhibit a distinct nanostructure morphology. researchgate.net These imaging techniques are critical in establishing structure-property relationships, as the surface morphology can significantly influence the material's optical and electronic performance in potential applications.
Table 1: Application of Imaging Techniques for Diphenylsilane-Containing Polymers
| Technique | Polymer Type | Key Findings | Reference |
|---|---|---|---|
| AFM | Poly(azomethine) (PAZ-4) | Thin films exhibit homogeneous surfaces. | researchgate.net |
| AFM & FE-SEM | Polymer with tetraphenylsilane moiety (p-TPS-DMAC-TRZ) | Smoother surface with fewer aggregations compared to small molecule equivalent. | researchgate.net |
| SEM | Polymers from bis(4-aminophenyl)diphenylsilane | Polymers exhibit a non-crystalline, nanostructure morphology. | researchgate.net |
UV-Vis Spectroscopy for Electronic Properties and Photoluminescence Analysis
UV-Visible (UV-Vis) absorption spectroscopy and photoluminescence (PL) analysis are fundamental techniques for probing the electronic properties of this compound and its derivatives. UV-Vis spectroscopy provides information about the electronic transitions within a molecule, while PL spectroscopy characterizes the emission of light after absorption, revealing details about the material's luminescent capabilities and excited-state behavior.
For polymers incorporating a tetraphenylsilane backbone, UV-Vis spectra typically show absorption bands below 300 nm, which are attributed to π-π* transitions within the aromatic units of the polymer. mdpi.com Another absorption band can appear at higher wavelengths (e.g., around 350 nm) due to intramolecular charge transfer interactions between donor and acceptor units within the polymer structure. mdpi.com The absorption and emission characteristics are closely linked to the nature of the silane (B1218182) core. researchgate.net For example, diphenylsilane derivatives containing electronically isolated carbazolyl moieties have been shown to exhibit green-blue emission. researchgate.net
The photophysical properties are often solvent-dependent. A polymer containing a tetraphenylsilane moiety (p-TPS-DMAC-TRZ) demonstrates this with varying emission maxima and photoluminescence quantum yields (PLQY) in different solvents. mdpi.com This solvatochromism is indicative of changes in the excited state polarity. The study of these properties is crucial for developing materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs).
Table 2: Photophysical Properties of a Tetraphenylsilane-based Polymer (p-TPS-DMAC-TRZ) in Various Solvents
| Solvent | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift [nm] | Photoluminescence Quantum Yield (Φ) |
|---|---|---|---|---|
| Toluene | 360 | 494 | 134 | 0.40 |
| Chloroform | 354 | 510 | 156 | 0.43 |
| Dichloromethane | 354 | 516 | 162 | 0.30 |
| Tetrahydrofuran | 352 | 523 | 171 | 0.21 |
| Ethyl Acetate (B1210297) | 350 | 535 | 185 | 0.08 |
Data sourced from a study on p-TPS-DMAC-TRZ. mdpi.com
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. For this compound and its reaction products, XRD analysis can confirm molecular structures, identify crystalline phases, and provide precise measurements of bond lengths, bond angles, and unit cell dimensions. bme.huresearchgate.net
Single-crystal X-ray diffraction is particularly definitive for structural elucidation. In studies of organosilicon compounds, including those derived from dichlorodiphenylsilane, this method has been used to unambiguously establish their three-dimensional structures. researchgate.net The analysis reveals the coordination geometry around the silicon atom and can identify intramolecular interactions, such as the N→Si dative bond in certain pentacoordinated silicon complexes. researchgate.net The Si-O bond lengths in such structures are typically found to be in the range of 1.641 to 1.654 Å. researchgate.net
Powder XRD is used to analyze the crystallinity of bulk materials, such as polymers or solid-state reaction products. ijcce.ac.irijcce.ac.ir The diffraction pattern provides a fingerprint of the crystalline phases present. For instance, in the analysis of functional monomers for dental applications, thin-film XRD (TF-XRD) has been used to study the chemical interaction and formation of crystalline salt layers on tooth surfaces. nih.gov While a specific crystal structure for this compound is not detailed in the provided context, the general approach for related organosilicon compounds involves data collection on a diffractometer, structure solution by direct methods, and refinement to yield precise structural parameters. bme.humdpi.com
Table 3: Representative Crystallographic Data for an Organosilicon Compound
| Parameter | Description | Example Value/Information |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Triclinic, etc. mdpi.comosti.gov |
| Space Group | Describes the symmetry of the crystal structure. | P-1, P2₁/c, etc. mdpi.com |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a, b, c in Å; α, β, γ in ° |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | Si-O: ~1.64-1.65 Å researchgate.net |
| Bond Angles | The angle formed between three connected atoms. | O-Si-C, C-Si-C in ° |
| R-value | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Typically 0.04-0.09 for well-refined structures bme.hu |
This table presents typical parameters obtained from an X-ray diffraction study of an organosilicon compound.
Theoretical and Computational Studies on Ethoxy Methyl Diphenylsilane Systems
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate the reaction pathways of silanes and alkoxysilanes, providing valuable information on reaction energies and activation barriers.
Detailed DFT calculations have been performed to understand the mechanisms of fundamental reactions such as Si-Si bond cleavage and H₂ elimination from silanes. aip.org Studies have shown that the choice of the exchange-correlation functional is crucial for obtaining accurate results. For instance, the Becke3LYP functional has been found to provide reaction and activation energies that are in close agreement with experimental data and higher-level QCISD(T) calculations, whereas other functionals often underestimate activation energies. aip.org
In the context of alkoxysilane polymerization, a key process in sol-gel science, DFT has been used to explore the kinetics and mechanisms of hydrolysis and condensation reactions. mdpi.comnih.gov These calculations help in building models to predict suitable conditions for fabricating materials with specific properties. mdpi.com For example, quantum chemical calculations on tetraethoxysilane (TEOS) hydrolysis have been performed using both Hartree-Fock (HF) and DFT (B3LYP) methods. researchgate.net These studies revealed that the thermochemistry of hydrolysis (whether it is endothermic or exothermic) is dependent on the alkyl substituent. researchgate.net While all stages of tetramethoxysilane (B109134) hydrolysis were found to be exothermic, the hydrolysis of TEOS was determined to be endothermic. researchgate.net
The mechanism of silane (B1218182) polymerization is generally assumed to follow an SN2-Si pathway in alkaline media, involving penta- or hexavalent intermediates. mdpi.com However, computational chemistry studies have suggested that an SN1-Si reaction mechanism may be more favorable under neutral and acidic conditions. mdpi.com DFT calculations can also shed light on the catalytic cycles of reactions involving silanes. For instance, the catalytic conversion of methanol (B129727) and silane to methoxysilane (B1618054) has been studied computationally, identifying the rate-determining step as the dissociation of H₂ from the catalyst complex. acs.org
While specific DFT studies on the reaction pathways of ethoxy(methyl)diphenylsilane are not abundant in the literature, the principles derived from studies on related alkoxysilanes and diphenylsilanes are highly applicable. For instance, the reactivity of the Si-OEt bond in this compound during hydrolysis and condensation would be influenced by the steric and electronic effects of the methyl and phenyl groups attached to the silicon atom, a phenomenon that can be quantitatively explored using DFT.
Table 1: Comparison of Calculated Activation Energies for H₂ Desorption from Si(100)2x1 Surface using Different Methods
| Method | Activation Energy (kcal/mol) |
| Cluster-model calculations | Underestimated |
| Slab-model calculations | Underestimated |
| Becke3LYP functional | Close to experiment |
| QCISD(T) method | Reliable benchmark |
This table illustrates the importance of the chosen computational method in accurately predicting reaction barriers, a key aspect in elucidating reaction pathways. aip.org
Computational Modeling of Electronic Structure and Reactivity
Computational modeling provides a lens to examine the electronic structure of molecules like this compound, which in turn governs their reactivity. Methods such as DFT are employed to understand the distribution of electrons and the nature of molecular orbitals.
Studies on related diphenylsilane (B1312307) compounds have utilized computational methods to correlate molecular descriptors with biological activity, demonstrating the predictive power of these models. nih.gov For instance, artificial neural networks have been developed based on molecular descriptors to predict the inhibitory activity of diphenylsilanes against enzymes like thermolysin. nih.gov
The electronic properties of silane-containing polymers have also been investigated. DFT and Time-Dependent DFT (TDDFT) calculations on oligomers containing diphenylsilane moieties have revealed that the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) can be localized in different parts of the molecule, which is crucial for understanding their optoelectronic properties. researchgate.net
For this compound, computational modeling can predict how the interplay of the electron-donating ethoxy group and the phenyl rings influences the electron density around the silicon atom. This, in turn, affects its susceptibility to nucleophilic or electrophilic attack, a key factor in its reactivity. The electron-rich nature of the diphenylsilane moiety is thought to facilitate certain reactions by stabilizing electron-deficient transition states. escholarship.org In silico assessments have shown that replacing carbon atoms with silicon in certain molecules does not significantly alter their electronic structures, suggesting that the fundamental electronic character is retained. rsc.org
Table 2: Calculated NMR Chemical Shifts and IR Stretching Frequencies for Silyl (B83357) Groups in Poly(methyl/silyl)benzenes
| Substitution Pattern | 29Si NMR Shift (ppm) | ν(Si-H) (cm⁻¹) |
| 4-CH₃ | -59.8 | ~2150 |
| 2,6-(CH₃)₂ | -77.0 | ~2150 |
| 2,3,5,6-(CH₃)₄ | -76.9 | ~2150 |
This data, from studies on related silylarenes, demonstrates how the electronic environment, influenced by the substitution pattern on the phenyl ring, affects spectroscopic properties that are predictable through computational modeling. researchgate.net
Molecular Dynamics Simulations for Polymer and Interface Properties
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This approach is particularly valuable for understanding the structure-property relationships in polymers and at interfaces. semanticscholar.org
For polysiloxanes containing phenyl groups, MD simulations have been used to investigate sequence distributions, conformational characteristics, and their correlation with dynamic mechanical properties. semanticscholar.org The simulations indicate that attractive interactions between adjacent phenyl groups can significantly influence both intra- and intermolecular interactions, which dictates the polymer's conformational equilibrium and dynamics. semanticscholar.org By simulating the cooling process, MD can predict important material properties like the glass transition temperature (Tg). researchgate.netchemrxiv.org
In the context of this compound as a precursor or component in polymeric systems, MD simulations can provide insights into:
Chain Dynamics: How the incorporation of the methyl and diphenyl groups on the silicon atom affects the flexibility and movement of polymer chains. osti.gov
Mechanical Properties: The relationship between the molecular structure and the mechanical response of the resulting polymer, such as its modulus and yield stress. rsc.org Coarse-grained MD simulations have been employed to study the mechanical properties of polymer blends and have shown that factors like non-bonding interaction strength and the architecture of graft polymers are crucial. rsc.org
Interface Behavior: The interaction of polymers derived from or functionalized with this compound at interfaces, for example, with substrates or in composite materials. nih.govnih.govmdpi.com MD simulations can elucidate diffusion behavior at bimetallic interfaces and the influence of additional elements on mechanical properties. nih.gov Studies on vertically stacked heterostructures also utilize MD to understand mechanical properties and failure mechanisms. arxiv.org
MD simulations offer a molecular-level understanding that is often difficult to obtain through experiments alone, making it an indispensable tool for the rational design of materials based on this compound. semanticscholar.org
Emerging Research Directions and Future Perspectives for Ethoxy Methyl Diphenylsilane Chemistry
Green Chemistry Approaches and Sustainable Synthesis Utilizing Ethoxy(methyl)diphenylsilane
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies in organosilicon chemistry. acs.orgsemanticscholar.orgresearchgate.net this compound and its derivatives are central to several approaches that align with these principles, primarily through the development of catalytic and atom-economical transformations.
A key area of development is the replacement of stoichiometric reagents with catalytic systems, particularly those based on earth-abundant and non-toxic metals. semanticscholar.org Hydrosilylation, a fundamental reaction for creating Si-C bonds, traditionally relies on precious metal catalysts like platinum. Research into catalysts based on iron, cobalt, and copper for the hydrosilylation of alkenes and carbonyls using hydrosilanes (derivable from this compound) represents a significant step towards more sustainable chemical manufacturing. nih.govmdpi.com These base-metal catalysts not only reduce cost and environmental concerns associated with precious metals but also offer unique selectivity profiles. nih.govgoogle.com
Furthermore, the drive for sustainability has spurred the development of metal-free catalytic systems. A notable advancement is the use of organic dyes as photocatalysts. For instance, Eosin (B541160) Y, an inexpensive and readily available organic dye, has been successfully employed as a direct hydrogen-atom-transfer (HAT) photocatalyst. nih.gov This system uses visible light to generate silyl (B83357) radicals from multihydrosilanes in a highly selective and atom-economical manner, avoiding the need for metal catalysts altogether. nih.govresearchgate.net Such light-mediated, metal-free approaches exemplify the future of green synthesis in organosilane chemistry. beilstein-journals.org The use of renewable resources and energy-efficient methods, such as solvent-free synthesis or reactions in greener solvents, are also key considerations being explored. semanticscholar.orgmdpi.com
| Green Chemistry Principle | Application in this compound Related Chemistry | Reference |
|---|---|---|
| Catalysis | Use of earth-abundant metal catalysts (Fe, Co, Cu) or metal-free organocatalysts (e.g., Eosin Y) for hydrosilylation and other transformations, replacing stoichiometric reagents and precious metals. | nih.govmdpi.comnih.gov |
| Atom Economy | Hydrosilylation is an addition reaction that incorporates all atoms of the hydrosilane into the product, maximizing atom economy. | acs.org |
| Design for Energy Efficiency | Photocatalytic methods utilize visible light as an energy source, often allowing reactions to proceed at ambient temperature and pressure. | nih.govmpg.de |
| Safer Solvents and Auxiliaries | Research into performing reactions in more environmentally benign solvents or under solvent-free conditions. | semanticscholar.orgmdpi.com |
Photocatalytic Applications and Light-Mediated Transformations
Photocatalysis has emerged as a powerful tool in organic synthesis, enabling transformations under mild conditions using visible light as a clean and abundant energy source. mpg.de Hydrosilanes, including derivatives of this compound, are excellent substrates for light-mediated reactions due to the moderate strength of the Si-H bond, which allows for the generation of highly reactive silyl radicals.
A groundbreaking development in this area is the use of the organic dye Eosin Y as a direct hydrogen-atom-transfer (HAT) photocatalyst. nih.gov This strategy represents one of the most atom- and step-economic pathways for activating hydrosilanes. nih.gov Under visible light irradiation, the excited state of Eosin Y can directly abstract a hydrogen atom from a hydrosilane (e.g., methyldiphenylsilane), generating a silyl radical. This radical can then engage in a variety of functionalization reactions, including alkylation, vinylation, arylation, and halogenation. nih.gov A key advantage of this method is its remarkable selectivity; it allows for the preferential abstraction of Si-H bonds even in the presence of more reactive C-H bonds and enables the controlled monofunctionalization of di- and trihydrosilanes. nih.govresearchgate.net The mechanism avoids the need for sacrificial chemical oxidants or reductants, as the photocatalyst is regenerated in a closed cycle. d-nb.infobeilstein-journals.org
Beyond direct HAT, silanes participate in photoredox-catalyzed reactions. In these systems, an excited photocatalyst engages in a single-electron transfer (SET) with a substrate, initiating a radical cascade where the silane (B1218182) can act as a radical precursor or a terminating agent. beilstein-journals.org These light-mediated approaches are being explored for a range of transformations, including polymerizations and complex organic syntheses. umich.edunih.gov The ability to use low-energy visible or even red light enhances the sustainability and applicability of these methods, minimizing side reactions and allowing for greater functional group tolerance. beilstein-journals.org
| Component | Role in Catalytic Cycle | Key Features | Reference |
|---|---|---|---|
| Hydrosilane (e.g., R3SiH) | Silyl Radical Precursor | Source of the silyl radical (R3Si•) upon H-atom abstraction. | nih.gov |
| Eosin Y | Photocatalyst | Absorbs visible light and abstracts H-atom from the silane in its excited state. | nih.govd-nb.info |
| Radical Acceptor (e.g., Alkene) | Substrate | Reacts with the generated silyl radical to form the functionalized product. | nih.gov |
| Visible Light (e.g., Blue LEDs) | Energy Source | Excites the photocatalyst to initiate the HAT process. Mild and energy-efficient. | beilstein-journals.org |
Bio-inspired and Biomedical Material Applications of Silane Derivatives
The unique properties of organosilicon compounds make them highly suitable for biomedical applications, from drug delivery to advanced tissue engineering. mdpi.commdpi.com Bio-inspired design, which mimics structures and processes found in nature, is a key strategy for developing novel materials with enhanced biocompatibility and functionality. frontiersin.orgnih.gov Silane derivatives, including those accessible from this compound, are instrumental in this field, primarily as coupling agents for surface modification. nih.govresearchgate.net
Current research focuses on using silanes to:
Improve Biocompatibility: Modifying the surfaces of metallic implants (e.g., titanium alloys) to enhance their integration with bone tissue and reduce ion leaching. researchgate.net
Create Functional Surfaces: Grafting specific biomolecules, polymers, or drugs onto a surface via silane linkers to create materials that can actively participate in biological processes, such as promoting cell adhesion or preventing bacterial colonization. nih.govmdpi.com
Develop Drug Delivery Systems: Functionalizing mesoporous silica (B1680970) nanoparticles with silanes to control drug loading and release. nih.gov The surface chemistry can be tailored to respond to specific biological stimuli like pH or enzymes. nih.gov
While direct applications of this compound are still emerging, its derivatives are prime candidates for creating thermally stable and biocompatible interfaces for advanced biomedical devices. icmpp.ro
Advanced Catalyst Design and Mechanistic Insights for Silane Chemistry
Understanding reaction mechanisms is crucial for designing more efficient and selective catalysts. nih.gov The chemistry of this compound and its corresponding hydrosilane is a fertile ground for mechanistic studies, particularly in the context of transition-metal-catalyzed hydrosilylation. nottingham.ac.uk Advanced experimental techniques (e.g., kinetic analysis, deuterium (B1214612) labeling) and computational methods (e.g., Density Functional Theory, DFT) have provided deep insights into these complex catalytic cycles. acs.orgrsc.org
Key areas of investigation include:
Copper(I)-NHC Catalysis: N-Heterocyclic Carbene (NHC) complexes of copper are highly effective catalysts for the hydrosilylation of ketones and the N-methylation of amines using CO2. acs.orgrsc.org Mechanistic studies, combining DFT calculations and in-situ FTIR, have validated a pathway involving the formation of a key copper(I) hydride ([NHC]Cu-H) intermediate. acs.orgresearchgate.net This active species is formed via a σ-bond metathesis between the silane and a copper-alkoxide precursor. chimienouvelle.bemdpi.com
Iron and Cobalt Catalysis: Earth-abundant iron and cobalt complexes have been developed for the regiodivergent hydrosilylation of alkenes. google.com Remarkably, by using the same class of ligand, iron catalysts can favor the Markovnikov product while cobalt catalysts favor the anti-Markovnikov product. rsc.org Deuterium labeling experiments have provided critical insights, suggesting the formation of a cobalt deuteride/hydride intermediate that allows for H/D exchange, a pathway not observed with the iron catalyst under similar conditions. rsc.org
Silanol (B1196071) Catalysis: The hydrolysis of chloro(methyl)diphenylsilane (B85503) (accessible from this compound) yields methyldiphenylsilanol. acs.org This silanol has been investigated as an organocatalyst for reactions such as the direct amidation of carboxylic acids, demonstrating that silicon compounds can act not only as reagents but also as catalysts.
These detailed mechanistic explorations are paving the way for the rational design of next-generation catalysts with enhanced activity, selectivity, and substrate scope for transformations involving organosilanes. nih.govacs.org
| Catalyst System | Application | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Copper(I)-NHC | Hydrosilylation of Ketones | Formation of a monomeric [NHC]Cu-H active species; Lewis base activation of the silane. | acs.orgchimienouvelle.be |
| Cobalt-Pincer/Amine-iminopyridine | anti-Markovnikov Hydrosilylation of Alkenes | Involves a Co-H intermediate capable of reversible olefin insertion and H/D scrambling. | nih.govrsc.org |
| Iron-Amine-iminopyridine | Markovnikov Hydrosilylation of Alkenes | Regioselectivity is metal-dependent; mechanism does not proceed via a readily exchangeable Fe-H intermediate. | mdpi.comrsc.org |
| Methyldiphenylsilanol | Direct Amidation of Carboxylic Acids | Acts as a Lewis acidic organocatalyst. | acs.org |
Integration into Multifunctional Material Systems and Responsive Materials
The creation of advanced materials often requires the integration of multiple functionalities into a single system. This compound is an attractive building block for such materials due to the distinct properties conferred by its different functional groups. The ethoxy group provides a reactive handle for incorporation into inorganic or hybrid networks, while the phenyl and methyl groups allow for the tuning of the material's physical and chemical properties.
Multifunctional materials can be designed by incorporating this silane into hybrid organic-inorganic polymers. For example, through a sol-gel process, the silane can be co-condensed with other precursors (like tetraethoxysilane) to form a cross-linked polysiloxane network. uni-saarland.de In this network, the diphenylsilyl moieties can enhance thermal stability and modify the refractive index, while the methyl group can contribute to hydrophobicity. This approach is used to create specialized coatings, such as spin-on-glass materials for anti-reflective layers in photolithography or low-dielectric-constant films for microelectronics. google.comgoogle.com
A particularly exciting frontier is the development of "smart" or stimuli-responsive materials, which change their properties in response to external signals like pH, light, temperature, or specific analytes. nih.govmdpi.com Organosilicon materials are excellent candidates for these applications. mdpi.com For instance, derivatives of this compound can be incorporated as cross-linkers or pendants in a polymer network. The cleavage of specific bonds within the silane moiety or the alteration of the polymer's interaction with its environment can be triggered by a stimulus. This could lead to applications in:
Controlled Release: Designing materials where a drug is tethered via a silanol-derived bond that breaks under specific pH conditions found at a disease site. wiley.com
Sensors: Creating materials where the interaction of the phenyl groups with an analyte causes a detectable change in the material's optical or electronic properties.
Self-Healing Materials: Integrating siloxane bonds, which can be reversibly formed, into a polymer network to impart self-repairing capabilities.
The strategic design of polymers and surfaces using versatile precursors like this compound is key to realizing the next generation of multifunctional and responsive material systems. mdpi.comucsd.edu
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Ethoxy(methyl)diphenylsilane in laboratory settings?
- Methodological Answer : Use NIOSH/MSHA-certified respirators for vapor protection, chemically resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles. Avoid skin contact by wearing lab coats and immediately decontaminating exposed clothing . Stability studies indicate the compound is moisture-sensitive; store under inert gas (e.g., argon) in sealed containers at 4°C .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS-ESI) for molecular weight confirmation (e.g., calculated vs. experimental m/z values) and Fourier-transform infrared spectroscopy (FTIR) to identify characteristic Si-O-C (1096–1123 cm⁻¹) and aromatic C-H (740–857 cm⁻¹) stretches . Cross-reference with NMR (¹H/¹³C) for substituent confirmation, focusing on methyl (δ 0.5–1.5 ppm) and ethoxy (δ 3.5–4.0 ppm) groups.
Q. What solvents and reaction conditions are optimal for silane-mediated coupling reactions involving this compound?
- Methodological Answer : Use anhydrous 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF) under inert atmospheres. Catalytic triphosgene (0.33 equiv) at –20°C with 4Å molecular sieves enhances cyclization efficiency, as demonstrated in pyranoside derivative synthesis .
Advanced Research Questions
Q. How do steric and electronic effects of the diphenylmethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The bulky diphenylmethyl group reduces nucleophilic attack at the silicon center, favoring electrophilic pathways. Kinetic studies (e.g., Arrhenius plots) reveal slower hydrolysis rates compared to trimethoxysilanes due to steric hindrance . Contrast with dimethylphenylsilane (CAS 766-77-8), which exhibits higher reactivity in Si–C bond formation .
Q. What strategies resolve contradictions in reported yields for this compound-mediated glycosylation?
- Methodological Answer : Discrepancies arise from moisture content and catalyst loading. Systematic optimization using design of experiments (DoE) is recommended:
Q. How can computational modeling predict the stability of this compound under varying pH and temperature?
- Methodological Answer : Density functional theory (DFT) simulations of bond dissociation energies (BDEs) for Si–O (≈452 kJ/mol) and Si–C (≈318 kJ/mol) identify degradation pathways. Experimental validation via accelerated stability testing (40°C/75% RH) shows <5% decomposition over 14 days, aligning with predicted kinetic stability .
Q. What role does this compound play in synthesizing silicon-containing polymers?
- Methodological Answer : As a co-condensing agent, it modifies polymer backbone rigidity. For example, in sol-gel processes, ethoxy groups hydrolyze to form Si–O–Si networks, while diphenylmethyl units enhance thermal stability (TGA decomposition onset at 280°C vs. 210°C for non-aromatic analogs) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s compatibility with Grignard reagents?
- Methodological Answer : Discrepancies stem from solvent polarity and magnesium activation states. In polar aprotic solvents (e.g., DMF), silane undergoes premature cleavage, whereas ethereal solvents (e.g., diethyl ether) stabilize intermediates. Controlled reagent addition rates (<0.1 mL/min) improve reproducibility .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
